molecular formula C16H22O4 B046966 Butyl isobutyl phthalate CAS No. 17851-53-5

Butyl isobutyl phthalate

Cat. No.: B046966
CAS No.: 17851-53-5
M. Wt: 278.34 g/mol
InChI Key: UVIVWIFUPKGWGF-UHFFFAOYSA-N
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Description

Butyl isobutyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a subject of interest in diabetes research .

Mechanism of Action

Target of Action

Butyl isobutyl phthalate (BIP) primarily targets α-glucosidase , an enzyme located in the brush border of the small intestine . This enzyme plays a crucial role in the glycosidic cleavage of starch at α-glycosidic bonds, which is a significant step in carbohydrate digestion .

Mode of Action

BIP acts as a non-competitive inhibitor of α-glucosidase . It binds to the enzyme and induces conformational changes . This interaction between BIP and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds , which results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of α-glucosidase by BIP affects the carbohydrate digestion pathway. It delays the digestion of complex carbohydrates and the intestinal absorption of glucose . This action on the biochemical pathway can lead to a reduction in postprandial plasma glucose, which is a measure of glucose tolerance in the system after the consumption of a high carbohydrate meal .

Pharmacokinetics

The primary excretory route for BIP is urine . When it comes to excretion, BIP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) . Biliary excretion is also noted but in minor amounts

Result of Action

The inhibition of α-glucosidase by BIP leads to a significant reduction in blood glucose levels . This hypoglycemic effect makes BIP a potential candidate for diabetes treatment .

Action Environment

The action, efficacy, and stability of BIP can be influenced by various environmental factors. For instance, BIP can be absorbed via oral ingestion and dermal exposure . Long-term or high-concentration exposure might have adverse health effects, such as potential impacts on the nervous and reproductive systems . Therefore, it should be used in well-ventilated environments and appropriate personal protective measures, such as wearing gloves and goggles, should be taken . Fire and heat sources should be avoided during use and storage to prevent explosions and fires .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isobutyl phthalate can be synthesized through the esterification of phthalic anhydride with butanol and isobutanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

    Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting ester is then purified through distillation to remove any unreacted alcohols and by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl isobutyl phthalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and isobutanol).

    Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Hydrolysis: Phthalic acid, butanol, isobutanol

    Oxidation: Phthalic acid

    Substitution: Various substituted phthalates depending on the nucleophile used

Scientific Research Applications

Butyl isobutyl phthalate has a range of applications in scientific research:

Comparison with Similar Compounds

Butyl isobutyl phthalate can be compared with other phthalate esters such as:

    Diethyl phthalate: Used as a plasticizer and in personal care products. It has a lower molecular weight and different physical properties compared to this compound.

    Dibutyl phthalate: Another plasticizer with similar applications but different toxicity profiles and environmental impacts.

    Diisobutyl phthalate: Similar in structure but with different branching, affecting its physical and chemical properties.

This compound is unique due to its specific inhibitory action on α-glucosidase, which is not a common feature among other phthalates .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIVWIFUPKGWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80170497
Record name Butyl isobutyl phthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17851-53-5
Record name Butyl isobutyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17851-53-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl isobutyl phthalate
Source ChemIDplus
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Record name Butyl isobutyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80170497
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Record name Butyl isobutyl phthalate
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Record name BUTYL ISOBUTYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: BIP exhibits concentration-dependent, non-competitive inhibition of α-glucosidase. [, ] This suggests that BIP binds to a site distinct from the active site of α-glucosidase, altering the enzyme's conformation and inhibiting its activity. [] Studies have shown that BIP's benzene ring and isopropyl group interact with a hydrophobic pocket on α-glucosidase, while its propyl group interacts with a nearby hydrophobic pocket. []

A: BIP is a phthalate ester with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. [] Its structure has been confirmed by spectroscopic techniques like Fourier transformed infrared spectroscopy (FTIR), nuclear magnetic resonance (1H and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). []

ANone: BIP has been isolated from various natural sources, including:

  • The leaves of Rubus steudneri [, ]
  • The octopus species Paraoctopus limaculatus []
  • The twigs and leaves of Melodinus fusiformis []
  • The freshwater diatom Nitzschia palea []
  • The heartwood of Dalbergia cochinchinensis []
  • The ethanol extract of Gentiana algida Pall []
  • The petroleum ether and ethyl acetate fractions of Dracaena cochinensis []
  • The root of Foeniculum vulgare []
  • Cyperus iria L. []
  • The leaves of Viburnum sargentii Koehne []
  • The stems of Polyalthia plagioneura []
  • The rhizoid of Laminaria japonica [, ]
  • The marine bacterium Streptomyces sp. G039 []
  • The Antarctic fungus Penicillium sp. S-3-88 []

A: BIP is produced by the roots of several plants and is released into the rhizosphere as a component of root exudates. [] Research suggests that phthalate derivatives like BIP may play a role as antifungal compounds, contributing to plant defense mechanisms against soilborne pathogens. []

A: A study has explored the plant growth-promoting potential of BIP in conjunction with Streptomyces sp. isolated from Rumex dentatus on rice plants. [] Further research is needed to elucidate the specific mechanisms and effects on plant growth.

A: In vitro studies show BIP exhibits significant α-glucosidase inhibitory activity, with an IC50 of 38 μM. [] The ethyl acetate fraction of Laminaria japonica rhizoid, which contains BIP, displayed a hypoglycemic effect in a streptozocin-induced diabetic mouse model. [] These findings suggest BIP could potentially be developed as an antidiabetic agent, particularly for type II diabetes, but further research is necessary.

A: Molecular docking studies reveal that specific structural features of BIP are crucial for its interaction with α-glucosidase. [] The benzene ring, isopropyl group, and propyl group all contribute to the binding affinity and inhibitory activity of BIP. [] Further research exploring structure-activity relationships could help design more potent and selective α-glucosidase inhibitors based on the BIP scaffold.

A: Research indicates BIP can inhibit the pectinases produced by the phytopathogenic fungi Fusarium oxysporum and Rhizoctonia solani. [] BIP showed a higher inhibitory effect against Rhizoctonia solani pectinases (64.4%) compared to Fusarium oxysporum pectinases (46.1%). [] This antifungal activity suggests a potential role of BIP in plant protection strategies.

A: BIP is commonly characterized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratios.

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